molecular formula C7H13Br B15257465 (3-Bromobutyl)cyclopropane

(3-Bromobutyl)cyclopropane

Cat. No.: B15257465
M. Wt: 177.08 g/mol
InChI Key: LLKFYJNYKHAZCH-UHFFFAOYSA-N
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Description

(3-Bromobutyl)cyclopropane: is an organic compound with the molecular formula C₇H₁₃Br and a molecular weight of 177.08 g/mol . It consists of a cyclopropane ring attached to a butyl chain that is substituted with a bromine atom at the third carbon position. This compound is of interest in organic synthesis and research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Bromobutyl)cyclopropane can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl bromide with 1,3-butadiene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Bromobutyl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Bromobutyl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromobutyl)cyclopropane involves its reactivity due to the presence of the bromine atom and the strained cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These reactions can lead to the formation of various intermediates and products that interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

  • (3-Chlorobutyl)cyclopropane
  • (3-Iodobutyl)cyclopropane
  • (3-Fluorobutyl)cyclopropane

Comparison:

Properties

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

3-bromobutylcyclopropane

InChI

InChI=1S/C7H13Br/c1-6(8)2-3-7-4-5-7/h6-7H,2-5H2,1H3

InChI Key

LLKFYJNYKHAZCH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CC1)Br

Origin of Product

United States

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